molecular formula C12H12N4O6 B2609736 4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde CAS No. 1024146-22-2

4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde

Cat. No.: B2609736
CAS No.: 1024146-22-2
M. Wt: 308.25
InChI Key: ZREANRQVQYXVIV-UHFFFAOYSA-N
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Description

4-(3,5-Dinitrobenzoyl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H12N4O6 . It is a derivative of piperazine, a six-membered ring containing two opposing nitrogen atoms .


Synthesis Analysis

The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring attached to a 3,5-dinitrobenzoyl group . The molecular weight is 308.247 Da .

Scientific Research Applications

Synthesis and Biological Activity

  • Receptor Binding Affinities : Research has demonstrated the synthesis of piperazine derivatives through complex chemical reactions, aiming to explore their binding affinities towards specific receptors. For instance, compounds synthesized from piperazine carbaldehyde derivatives have shown potential as dopamine receptor ligands, indicating their utility in studying neurotransmitter systems (Li Guca, 2014).

  • Antibacterial Properties : The incorporation of dinitrobenzoyl and other substituents at the piperazine position has been found to enhance the antibacterial activity of certain compounds against a range of Gram-positive and selected Gram-negative bacteria. This suggests the role of such compounds in developing new antibiotics to combat resistant strains of bacteria (O. Phillips, Edet E Udo, M. Abdel‐Hamid, Reny Varghese, 2012).

Molecular Architecture and Supramolecular Structures

  • Crystal Structure and Docking Studies : The synthesis of novel quinolone carbaldehyde derivatives featuring the piperazine moiety has been detailed, with an emphasis on their crystal structure and molecular docking studies. These studies offer insights into the compounds' potential interactions with biological targets, underscoring the importance of structural analysis in drug design (N. Desai et al., 2017).

  • Hydrogen Bonding in Proton-Transfer Compounds : The study of hydrogen bonding within anhydrous proton-transfer compounds of isonipecotamide with nitro-substituted benzoic acids, including 3,5-dinitrobenzoic acid, has revealed diverse supramolecular structures. These findings contribute to the understanding of molecular assembly processes and the design of materials with specific properties (Graham Smith, U. Wermuth, 2010).

Properties

IUPAC Name

4-(3,5-dinitrobenzoyl)piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O6/c17-8-13-1-3-14(4-2-13)12(18)9-5-10(15(19)20)7-11(6-9)16(21)22/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREANRQVQYXVIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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